3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride
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Overview
Description
Mechanism of Action
- The primary target of 3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride is not explicitly mentioned in the available information. However, we know that it is a fungistatic compound widely used as a food preservative .
- It is conjugated to glycine in the liver and excreted as hippuric acid . Additionally, as the sodium salt form (sodium benzoate), it is used to treat urea cycle disorders by binding to amino acids. This leads to the excretion of these amino acids and a decrease in ammonia levels .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride typically involves the condensation of benzoic acids with amines under specific conditions. One method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is known for being green, rapid, and highly efficient.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent cocrystallization of hydrochloride salts, where strong hydrogen bond donors interact with chloride ions. This approach is particularly effective in producing cocrystals of amine hydrochlorides with neutral organic acid guests.
Chemical Reactions Analysis
Types of Reactions
3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride is used in the formation of cocrystals of amine hydrochlorides with organic acids. This is particularly useful in the pharmaceutical industry, where different solid forms of the same compound can have different chemical and physical properties.
Biology
In biology, this compound can be used as a corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium. This application falls under the field of material science and corrosion engineering.
Medicine
In medicine, this compound is used in the development of local anesthetics. Local anesthetics act on nerve endings or
Properties
IUPAC Name |
3-[(3R)-3-aminobutyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14;/h2-4,7-8H,5-6,12H2,1H3,(H,13,14);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCQXCUBRXKLMC-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC(=CC=C1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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